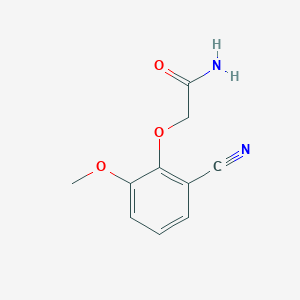

2-(2-Cyano-6-methoxyphenoxy)acetamide

Description

2-(2-Cyano-6-methoxyphenoxy)acetamide is a synthetic aryloxyacetamide derivative characterized by a phenoxy ring substituted with a cyano (-CN) group at the 2-position and a methoxy (-OMe) group at the 6-position, linked to an acetamide moiety. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and agrochemical research. The synthesis of such analogues typically involves nucleophilic substitution reactions between substituted phenols and chloroacetamide derivatives under basic conditions, yielding high-purity products .

Properties

IUPAC Name |

2-(2-cyano-6-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-8-4-2-3-7(5-11)10(8)15-6-9(12)13/h2-4H,6H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLPNDBTXLEXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyano-6-methoxyphenoxy)acetamide typically involves the reaction of 2-cyano-6-methoxyphenol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.

Starting Materials: 2-cyano-6-methoxyphenol, chloroacetamide

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: The phenol is first deprotonated by the base to form the phenoxide ion, which then undergoes nucleophilic substitution with chloroacetamide to yield 2-(2-Cyano-6-methoxyphenoxy)acetamide.

Industrial Production Methods

Industrial production of 2-(2-Cyano-6-methoxyphenoxy)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyano-6-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.

Substitution: Nucleophiles such as amines or thiols can react with the phenoxyacetamide moiety under basic conditions.

Major Products Formed

Oxidation: 2-(2-Hydroxy-6-methoxyphenoxy)acetamide

Reduction: 2-(2-Amino-6-methoxyphenoxy)acetamide

Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-Cyano-6-methoxyphenoxy)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Cyano-6-methoxyphenoxy)acetamide depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The cyano group can interact with nucleophilic residues in the enzyme, while the phenoxyacetamide moiety can form hydrogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Substituent Effects on Phenoxy Rings

The biological and physicochemical properties of aryloxyacetamides are heavily influenced by substituents on the phenoxy ring. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Withdrawing vs. Donating Groups: The cyano group in the target compound is a strong electron-withdrawing substituent, which may enhance the acidity of the phenolic oxygen, improving solubility or binding to biological targets.

- Hybrid Substituent Effects : The combination of -CN and -OMe in the target compound creates a unique electronic profile compared to analogues with single substituents (e.g., 2-Bromo-4-methyl in or dichloro in compound 533 ).

Heterocyclic Modifications

Compounds with heterocyclic cores, such as benzothiazole (e.g., ) or thiazolidinone (e.g., ), exhibit distinct pharmacological profiles. For instance:

- Benzothiazole Derivatives : The trifluoromethyl-benzothiazole scaffold in introduces strong lipophilicity and metabolic stability, often critical for drug design. The target compound lacks this feature, suggesting differences in bioavailability or target specificity.

- Thiazolidinone Derivatives: Compounds like 9a/b incorporate thiazolidinone rings linked to naphthyl groups, which are associated with antimicrobial activity. The absence of such rings in the target compound may limit its efficacy against specific microbial strains.

Functional Comparisons

Agrochemical Potential

- Auxin Agonists: WH7 and compound 533 function as synthetic auxins, mimicking plant hormones to regulate growth. The target compound’s cyano-methoxy combination may offer a novel mode of action, though direct auxin activity remains unverified.

- Herbicidal Activity: Dichlorophenoxy derivatives (e.g., 2,4-D) are classic herbicides. The target compound’s smaller substituents (-CN, -OMe) may reduce phytotoxicity compared to chlorinated analogues, making it suitable for selective applications.

Antimicrobial and Pharmacological Activity

- Antimicrobial Potential: Thiazolidinone derivatives (e.g., 9a/b ) show activity due to heterocyclic motifs. The target compound’s simpler structure may limit broad-spectrum antimicrobial effects but could exhibit specificity against certain pathogens.

- Enzyme Inhibition : Benzothiazole-containing analogues () are designed for targeted enzyme inhibition. The target compound’s acetamide group may interact with enzymes like hydrolases or transferases, though mechanistic studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.